

# Protocol: Calculating pKa Values with Constrained DFT-MD

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## Compound Focus: Lumiflavin

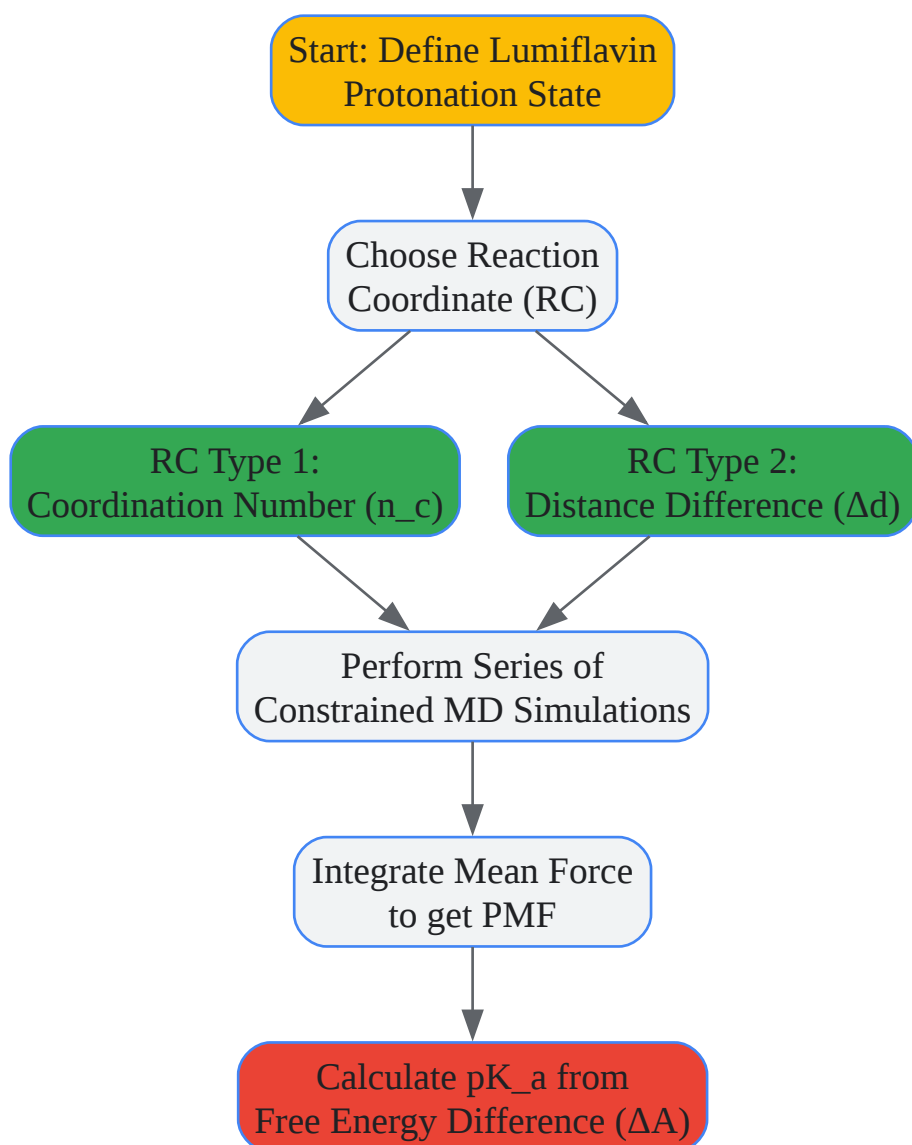
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This protocol details the methodology for computing the free energy profiles of deprotonation reactions for **lumiflavin** in its semiquinone and fully reduced oxidation states, based on the work of Kılıç and Ensing [1] [2] [3]. The core of the method involves using constrained Density Functional Theory-based Molecular Dynamics (DFT-MD) simulations to calculate the Potential of Mean Force (PMF).

The overall workflow for this protocol is summarized below.



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## Methodology Details

### 1. System Setup and Software

- **Target Molecule:** **Lumiflavin** in the semiquinone (for protonation at N1 or N5) or fully reduced (for protonation at N1) oxidation state [2].
- **Solvation:** The flavin molecule is solvated in explicit water molecules [2] [3].
- **Software:** The simulations were performed using the **CP2K** software package [2] [4].

**2. Dynamics and Free Energy Calculation** The free energy profile, or Potential of Mean Force (PMF), is calculated as a function of a reaction coordinate (RC) describing the proton transfer. This is achieved through a series of constrained molecular dynamics simulations [1] [2].

- **Constrained MD:** For each value of the reaction coordinate ( $q$ ), a separate MD simulation is run where the system is constrained to that value.
- **Mean Force:** The time-averaged force of constraint (the Lagrange multiplier) required to maintain the reaction coordinate value is calculated for each simulation.
- **Potential of Mean Force (PMF):** The free energy profile ( $A(q)$ ) is obtained by integrating the mean force along the reaction coordinate [2]: ( $A(q) = -\int_{q_0}^q \langle F_q \rangle dq'$ ) where ( $\langle F_q \rangle$ ) is the mean force at reaction coordinate ( $q'$ ), and ( $q_0$ ) is a reference point at the free energy minimum of the reactant state.

**3. Reaction Coordinates (RCs)** Two different reaction coordinates were employed and compared [2]. Their definitions and parameters are listed in the table below.

Table 1: Reaction Coordinates for Proton Transfer Simulations

Reaction Coordinate	Mathematical Definition	Parameters	Pros & Cons
<b>Coordination Number ((<math>n_c</math>))</b>	$(n_c = \frac{1 - (d(N-H)/d_0)^n}{1 - (d(N-H)/d_0)^m})$	$(d_0 = 1.3 \text{ \AA} )$	<b>Pro:</b> Allows the solvent to choose the accepting water molecule freely. <b>Con:</b> Difficult to simulate the reverse (proton capture) process as the proton can escape into the bulk [2].
<b>Distance Difference ((<math>\Delta d</math>))</b>	$(\Delta d = d(N-H) - d(O_W-H))$	N/A	<b>Pro:</b> Allows simulation of both proton donation and capture. <b>Con:</b> Requires pre-definition of the accepting water oxygen atom (( $O_W$ )) [2].

**4.  $pK_a$  Calculation** The acidity constant is derived from the free energy difference between the protonated and deprotonated states [2]: ( $pK_a = \frac{\Delta A}{k_B T \ln(10)}$ ) where ( $\Delta A$ ) is the Helmholtz free energy difference obtained from the PMF, ( $k_B$ ) is Boltzmann's constant, and ( $T$ ) is the absolute temperature.

## Limitations and Technical Notes

- **Sampling and Reaction Coordinate:** The study notes that the accuracy of the  $pK_a$  calculation is sensitive to the choice of reaction coordinate. The used RCs primarily describe the first proton transfer step; further accuracy may require developing more advanced RCs that account for subsequent proton hopping through the solvent [1] [2] [3].
- **Accuracy of Results:** For the semiquinone state, the calculated  $pK_a$  for the predominant N5 protonation was somewhat smaller than the experimental value. However, the  $pK_a$  for N1 protonation in the fully reduced state showed good agreement with experiment [1] [2].

## Alternative Computational Studies

While not providing full MD parameters, other computational studies on **lumiflavin** can offer valuable insights for related simulation work.

- **IR Spectrum Simulations:** A 2024 study systematically tested various QM/MM protocols to simulate the infrared (IR) spectrum of **lumiflavin** in water, aiming to reproduce experimental band frequencies and intensities [5] [6]. Key findings highlighted the sensitivity of carbonyl stretching bands to the micro-solvation environment and the need for ensemble averaging over multiple snapshots.
- **Spectroscopic Property Benchmarking:** A 2019 quantum chemical study provided reference data for **lumiflavin**'s electronic excitation energies, vibrational frequencies, and NMR chemical shifts in the gas phase and an implicit solvent, useful for benchmarking MD simulations or QM/MM studies [7].

## Methodology Insights for Researchers

The presented protocol is a robust approach for computing  $pK_a$  values. For researchers, note that using constrained dynamics with geometric reaction coordinates is computationally demanding but offers a first-principles path to thermodynamic properties. The choice of reaction coordinate is critical. The distance difference coordinate (  $\Delta d$  ) offers more control for studying reversible processes, while the coordination number (  $n_c$  ) offers more spontaneity. The identified limitation regarding the RC suggests an area for methodological development [2].

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